molecular formula C12H24N2O B8307613 4-(2-Pyrrolidin-1-ylethoxymethyl)piperidine

4-(2-Pyrrolidin-1-ylethoxymethyl)piperidine

Cat. No. B8307613
M. Wt: 212.33 g/mol
InChI Key: YLDJMNFQDUEVHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09290511B2

Procedure details

Tert-butyl 4-(2-pyrrolidin-1-ylethoxymethyl)piperidine-1-carboxylate (5.28 g, 0.017 moles) was stirred at room temperature in TFA/DCM (1:1, 40 mL) for 1 hour. The solvent was removed at reduced pressure. The resulting residue was purified using an SCX column to afford 4-(2-pyrrolidin-1-ylethoxymethyl)piperidine (2.63 g). LCMS [M+H]+=213.2
Name
Tert-butyl 4-(2-pyrrolidin-1-ylethoxymethyl)piperidine-1-carboxylate
Quantity
5.28 g
Type
reactant
Reaction Step One
Name
TFA DCM
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][CH2:7][O:8][CH2:9][CH:10]2[CH2:15][CH2:14][N:13](C(OC(C)(C)C)=O)[CH2:12][CH2:11]2)[CH2:5][CH2:4][CH2:3][CH2:2]1>C(O)(C(F)(F)F)=O.C(Cl)Cl>[N:1]1([CH2:6][CH2:7][O:8][CH2:9][CH:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Tert-butyl 4-(2-pyrrolidin-1-ylethoxymethyl)piperidine-1-carboxylate
Quantity
5.28 g
Type
reactant
Smiles
N1(CCCC1)CCOCC1CCN(CC1)C(=O)OC(C)(C)C
Name
TFA DCM
Quantity
40 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O.C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)CCOCC1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.63 g
YIELD: CALCULATEDPERCENTYIELD 72.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.